molecular formula C15H16N2O2S2 B2543091 2-(4-(Phenylthio)butanamido)thiophene-3-carboxamide CAS No. 923854-94-8

2-(4-(Phenylthio)butanamido)thiophene-3-carboxamide

Cat. No.: B2543091
CAS No.: 923854-94-8
M. Wt: 320.43
InChI Key: BDNOPGPFJDOSEV-UHFFFAOYSA-N
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Description

2-(4-(Phenylthio)butanamido)thiophene-3-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Phenylthio)butanamido)thiophene-3-carboxamide typically involves the condensation of thiophene derivatives with appropriate amines and thiols. One common method involves the reaction of thiophene-3-carboxylic acid with 4-(phenylthio)butanamine under suitable conditions to form the desired compound .

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale reactions using optimized conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to produce the compound on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

2-(4-(Phenylthio)butanamido)thiophene-3-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted thiophene derivatives .

Mechanism of Action

The mechanism of action of 2-(4-(Phenylthio)butanamido)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(4-(Phenylthio)butanamido)thiophene-3-carboxamide include other thiophene derivatives such as:

  • Thiophene-2-carboxamide
  • Thiophene-3-carboxamide
  • 4-(Phenylthio)butanamide

Uniqueness

What sets this compound apart from other similar compounds is its unique combination of the thiophene ring with the phenylthio and butanamido groups. This unique structure imparts specific chemical and biological properties that make it valuable for various applications in research and industry .

Properties

IUPAC Name

2-(4-phenylsulfanylbutanoylamino)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S2/c16-14(19)12-8-10-21-15(12)17-13(18)7-4-9-20-11-5-2-1-3-6-11/h1-3,5-6,8,10H,4,7,9H2,(H2,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDNOPGPFJDOSEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCCC(=O)NC2=C(C=CS2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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